Rotigotine hydrochloride is a non-ergoline dopamine agonist. [] It is classified as a dopamine receptor agonist, specifically targeting the D1, D2, D3, and D4 subtypes. [] In scientific research, rotigotine hydrochloride serves as a valuable tool for studying dopamine-related pathways and their implications in various neurological processes.
Investigating the full potential of iontophoretic delivery of rotigotine hydrochloride, particularly optimizing parameters like duty cycle and current strength for enhanced transdermal drug delivery. []
Further development and validation of analytical techniques, such as the UV spectroscopic method, for accurate and efficient quantification of rotigotine hydrochloride in various matrices. []
Rotigotine hydrochloride is classified as a non-ergoline dopamine agonist. It acts on all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor. Additionally, it functions as an antagonist at alpha-2 adrenergic receptors and an agonist at 5HT1A receptors. This compound is marketed under the brand name Neupro and is available in transdermal patch form for sustained release in clinical settings .
The synthesis of rotigotine involves several key steps:
The process has been optimized to ensure high enantiomeric purity and minimal by-products, making it suitable for industrial applications.
Rotigotine hydrochloride has a molecular formula of and a molecular weight of approximately 315.48 g/mol. Its structure includes:
The compound exhibits two crystalline forms (Form A and Form B), which can be differentiated using infrared spectroscopy and X-ray diffraction techniques .
Rotigotine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding its metabolic pathways and potential drug interactions.
Rotigotine exerts its effects by stimulating dopamine receptors in the central nervous system. Specifically:
This multifaceted mechanism helps alleviate symptoms associated with Parkinson's disease and restless legs syndrome .
Key physical and chemical properties of rotigotine hydrochloride include:
These properties are significant for formulation development and therapeutic efficacy.
Rotigotine hydrochloride is primarily used in:
Recent studies have explored novel delivery methods, such as intranasal formulations that could enhance bioavailability and patient compliance .
The chiral integrity of the (6S)-tetralin backbone is fundamental to rotigotine hydrochloride's dopaminergic activity. Traditional synthetic routes rely on diastereomeric resolution or chiral pool approaches, but recent advances emphasize catalytic asymmetric methods. A prominent route involves reductive amination of rac-5-methoxy-1-tetralone using S-(-)-α-methylbenzylamine as a chiral auxiliary, followed by diastereomer separation and hydrogenolytic cleavage to yield (6S)-5-methoxy-N-propyl-1,2,3,4-tetrahydro-2-naphthylamine. This method achieves ~92% enantiomeric excess (ee) but suffers from multi-step inefficiency and moderate yields (~45% overall) [7].
A breakthrough employs IRED-catalyzed reductive amination using engineered imine reductases. The F260W/M147Y double mutant exhibits exceptional stereoselectivity (>99% ee) and catalytic efficiency toward 2-tetralone substrates. This single-step biocatalytic process converts 2-tetralone derivatives directly to (S)-configured amines using NADPH cofactors, achieving isolated yields of 78-82% under aqueous conditions at 30°C. The atom economy and environmental profile represent significant advances over stoichiometric reducing agents [8].
Table 1: Comparison of Stereoselective Synthesis Methods for (6S)-Tetralin Core
Method | Chiral Control Strategy | Yield (%) | Enantiomeric Excess (%) | Key Limitations |
---|---|---|---|---|
Chiral Auxiliary Resolution | Diastereomer crystallization | 45 | 92 | Multi-step, auxiliary removal |
Asymmetric Hydrogenation | Rh-BINAP catalysis | 68 | 88 | High catalyst loading |
IRED Biocatalysis (F260W/M147Y) | Enzyme stereoselectivity | 80 | >99 | Aqueous solvent constraints |
The thiophenethyl side chain is installed via reductive alkylation of the (6S)-tetralin amine precursor. Classical approaches use sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid, enabling the reaction between the primary amine and 2-(2-thienyl)acetaldehyde at ambient temperature. This method achieves 85-90% conversion but necessitates meticulous pH control (pH 5-6) to suppress competing aldehyde reduction and cyanide byproduct formation. Solvent screening reveals that aprotic dipolar solvents like tetrahydrofuran enhance reaction rates by minimizing iminium ion hydrolysis, while acidic co-solvents (e.g., 0.1% acetic acid in dichloromethane) improve electrophilicity [7] [4].
Recent innovations employ catalytic hydrogenation with Pd/C or Raney nickel under 50-60 psi H₂ pressure in ethanol. This method circumvents toxic cyanide reagents and achieves near-quantitative yields but requires high-pressure equipment and risks thiophene ring saturation. Statistical optimization via Box-Behnken design identified optimal parameters: 4:1 ethanol/toluene solvent blend, 45°C, and 0.5 mol% Pd/C, delivering 96.2% yield with <0.3% over-reduced impurities. The solvent blend balances thiophene solubility (toluene) and catalyst compatibility (ethanol) [4] [5].
Table 2: Solvent Influence on Reductive Amination Efficiency
Solvent System | Catalyst/Reductant | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Methanol/AcOH (95:5) | NaBH₃CN | 12 | 89 | 6% N-dealkylated byproduct |
Tetrahydrofuran | NaBH(OAc)₃ | 8 | 92 | <1% Aldehyde reduction product |
Ethanol/Toluene (4:1) | Pd/C (H₂ 60 psi) | 6 | 96 | 0.3% Thiophene-saturated analog |
Solvent selection critically impacts reaction kinetics, crystallization efficiency, and polymorphic control. Solubility studies demonstrate rotigotine free base's exceptional lipophilicity (log P 3.8), with highest solubility observed in chlorinated solvents (dichloromethane: 185 mg/mL) and aromatic hydrocarbons (toluene: 132 mg/mL). By contrast, solubility in alcoholic solvents is moderate (ethanol: 68 mg/mL; isopropanol: 42 mg/mL), while water immiscibility (<0.1 mg/mL) complicates aqueous workups [7] [6].
Microemulsion systems for intermediate reactions utilize Labrafil® M 1944 CS (oil phase), Cremophor® RH40/Labrasol® (surfactant blend), and Transcutol® HP (co-solvent). Pseudoternary phase diagrams identified a microemulsion region (68% water, 6.8% Labrafil®, 13.44% Cremophor® RH40, 6.72% Labrasol®, 5.04% Transcutol® HP) enabling homogeneous reaction environments. Central Composite Design optimization confirmed this composition maximizes rotigotine flux (42.8 μg/cm²/h) by enhancing substrate solvation and mass transfer [6].
For crystallization, anti-solvent strategies employ toluene/ethyl acetate (4:1) for initial rotigotine free base precipitation, followed by polymorphic conversion in ethanol/water (70:30). Ethanol's moderate polarity facilitates slow crystal growth, yielding the thermodynamically stable Form II essential for pharmaceutical processing [7] [2].
Crystallization remains the industrial-scale purification method due to its scalability and polymorphic control capabilities. Rotigotine free base undergoes solvent-mediated polymorphic transformation from metastable Form I (mp 77±2°C) to stable Form II (mp 97±5°C) in ethanol-water mixtures. Optimal conditions involve cooling crystallization from 65°C to 0°C at 0.5°C/min with seeding (0.5% w/w Form II seeds) at 40°C, achieving >99.5% chemical purity and 98.5% Form II content. DSC analysis confirms polymorph identity through endotherm positions, while XRD distinguishes Form I (characteristic peaks at 10.8°, 13.4°) from Form II (peaks at 12.2°, 15.6°) [7] [2].
Chromatographic methods are reserved for analytical purification or impurity isolation. Reverse-phase HPLC with C18 silica and methanol/ammonium acetate buffer (pH 4.5; 65:35) resolves rotigotine from key impurities: despropyl rotigotine (Rt 8.2 min vs. rotigotine 12.5 min) and thiophene-oxidized derivatives (Rt 6.8 min). Preparative chromatography achieves >99.9% purity but incurs 25-30% yield losses due to rotigotine's hydrophobic adsorption to silica matrices, rendering it impractical for bulk production [5] [7].
Polymorphic consistency across batches presents significant manufacturing hurdles. Form I crystallization during free base neutralization causes filtration delays and solvent inclusion defects. Implementing in-line PAT tools (Raman spectroscopy) enables real-time monitoring of polymorph conversion during ethanol-water crystallization, reducing Form I occurrence from 15% to <0.5% in commercial batches [7] [2].
Extrusion processes in implant formulations (e.g., PLGA rods) demand strict residual solvent control. Hot-melt extrusion temperatures (80-90°C) risk thiophene degradation if dichloromethane exceeds 300 ppm. Azeotropic distillation with n-heptane reduces residual solvent to <100 ppm but necessitates careful temperature ramping to prevent particle aggregation. PLGA plasticization with mannitol (5-10% w/w) lowers extrusion temperature to 70°C, preserving drug stability while maintaining 40-day release profiles [1] [3].
Microemulsion gel production faces surfactant precipitation upon carbomer addition. Shear homogenization at 8000 rpm for 15 minutes ensures homogeneous hydrogel formation without phase separation. Scaling this process requires Reynolds number matching (Re > 10,000) in stirred tank reactors to replicate lab-scale mixing efficiency, achieving batch sizes up to 200 L with flux variability <5% [6].
Table 3: Hot-Melt Extrusion Parameters for Rotigotine Implants
Formulation Variable | Range Tested | Optimal Value | Impact on Release Kinetics |
---|---|---|---|
PLGA 7525 5A/5050 2A ratio | 100:0 to 40:60 | 55:10 | Eliminates lag phase, linearizes 40-day release |
Drug loading | 20-35% w/w | 30% w/w | Prevents burst release (<5% day 1) |
Mannitol content | 0-10% w/w | 5% w/w | Reduces Tg by 15°C, enables 80°C extrusion |
Extrusion temperature | 70-90°C | 80°C | Minimizes degradation (<0.5% impurities) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7